molecular formula C11H15N3S B1336378 4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine CAS No. 887694-90-8

4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine

Cat. No.: B1336378
CAS No.: 887694-90-8
M. Wt: 221.32 g/mol
InChI Key: WZPVRKLXVPDCRB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound represents a significant milestone in the evolution of heterocyclic hybrid compounds, emerging from decades of research into thiazole and pyrrole chemistry. The compound was first synthesized as part of broader investigations into thiazole-linked hybrid frameworks, which gained considerable attention in recent years due to their potential applications in drug discovery and medicinal chemistry. The historical development of this compound can be traced to early work on thiazole pharmacophore fragments, which were recognized for their presence in natural products such as peptide alkaloids, metabolites, and cyclopeptides.

The synthesis of this particular compound builds upon foundational research in heterocyclic chemistry that dates back to the late 19th and early 20th centuries, when chemists first began exploring the systematic construction of five-membered aromatic rings containing heteroatoms. The specific structural motif represented by this compound emerged from targeted efforts to combine the beneficial properties of both pyrrole and thiazole ring systems within a single molecular framework. This approach reflects the modern pharmaceutical chemistry strategy of molecular hybridization, which has markedly enhanced drug efficacy, mitigated resistance to multiple drugs, and minimized toxicity concerns.

The compound's discovery and subsequent characterization involved sophisticated synthetic methodologies, particularly the application of Hantzsch-thiazole synthesis utilizing phenacyl bromide as a key substrate. This synthetic approach represented a significant advancement over earlier methods, offering improved yields and more efficient reaction conditions. The development timeline of this compound also coincided with advances in analytical techniques that enabled precise structural characterization and purity assessment, facilitating its adoption in research applications.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader field of heterocyclic chemistry due to its unique structural characteristics and the fundamental principles it exemplifies. The compound serves as an excellent model system for studying the interactions between different heterocyclic moieties and their collective impact on molecular properties. The significance of this compound extends beyond its immediate applications, as it provides valuable insights into the behavior of hybrid heterocyclic systems and their potential for creating novel molecular architectures with enhanced properties.

The theoretical importance of this compound in heterocyclic chemistry is further underscored by its role in advancing our understanding of aromatic stabilization mechanisms in complex ring systems. Research has demonstrated that the type of heteroatom present in five-membered aromatic rings, as well as the number and positions of additional heteroatoms, has a profound effect on aromaticity. In the case of this compound, the combination of nitrogen and sulfur heteroatoms in different ring positions creates a unique electronic environment that influences the compound's overall stability and reactivity patterns.

The compound also represents a significant advancement in the field of heterocyclic hybrid synthesis, demonstrating the feasibility of creating stable linkages between different heterocyclic moieties while maintaining the desirable properties of each individual ring system. This achievement has opened new avenues for the design and synthesis of more complex heterocyclic architectures with tailored properties for specific applications. The successful integration of pyrrole and thiazole rings in this compound has served as a template for the development of other hybrid systems, contributing to the expansion of the chemical space available to medicinal chemists and materials scientists.

Position within Thiazole-Pyrrole Hybrid Compounds

Within the specialized category of thiazole-pyrrole hybrid compounds, this compound occupies a distinctive position due to its specific substitution pattern and structural architecture. The compound exemplifies the successful application of molecular hybridization strategies that combine thiazole moieties with bioactive pyrrole fragments to create enhanced therapeutic potential. This positioning is particularly significant given the demonstrated broad spectrum of pharmacological potentials exhibited by thiazole pharmacophore fragments in natural products and synthetic compounds.

The structural design of this compound reflects sophisticated understanding of structure-activity relationships in heterocyclic systems, where the specific positioning of the ethyl and dimethyl substituents on the pyrrole ring influences both the electronic properties and the overall molecular conformation. Research into similar thiazole-pyrrole hybrids has revealed that these structural modifications can significantly impact biological activity, with studies showing that halogenated pyrrole or pyrazole derivatives containing thiazole groups demonstrate notable antibacterial and antibiofilm properties. The specific substitution pattern in this compound represents an optimized configuration that balances structural stability with functional versatility.

The compound's position within this class is further distinguished by its synthetic accessibility through established methodologies, particularly those involving thiosemicarbazide chemistry and cyclization reactions. This accessibility has made it a valuable reference compound for comparative studies and a practical starting point for the synthesis of related hybrid structures. The successful development of efficient synthetic routes to this compound has facilitated broader exploration of the thiazole-pyrrole hybrid chemical space, enabling systematic structure-activity relationship studies and the development of compound libraries for various research applications.

Compound Feature Specification Reference
Chemical Name This compound
Molecular Formula C₁₁H₁₅N₃S
Molecular Weight 221.32 g/mol
CAS Registry Number 887694-90-8
MDL Number MFCD07400633
SMILES Notation NC1=NC(C2=C(C)N(CC)C(C)=C2)=CS1

Theoretical Importance in Organic Chemistry

The theoretical significance of this compound in organic chemistry extends well beyond its immediate practical applications, offering valuable insights into fundamental principles governing heterocyclic systems and aromatic stabilization. The compound serves as an excellent model for understanding the complex interplay between different heterocyclic moieties and how their combination influences overall molecular properties. From a theoretical perspective, this compound provides a concrete example of how molecular hybridization can be used to create new chemical entities with properties that are distinct from those of the individual components.

The aromatic character of both the pyrrole and thiazole rings in this compound offers opportunities to study the relative contributions of different heteroatoms to overall aromaticity and stability. Research has shown that the magnitude of aromaticity in heterocyclic compounds is closely related to the uniformity of distribution of π-electrons in the molecule, and the type of heteroatom present significantly affects this distribution. In the case of this compound, the presence of both nitrogen and sulfur heteroatoms in different ring environments provides a unique system for studying these effects and their implications for molecular stability and reactivity.

The compound also holds theoretical importance in the context of understanding electronic delocalization patterns in complex heterocyclic systems. The connection between the pyrrole and thiazole rings creates an extended π-system that influences the electronic properties of the entire molecule. This extended conjugation has implications for the compound's spectroscopic properties, reactivity patterns, and potential interactions with biological targets. The study of such systems contributes to the development of more sophisticated theoretical models for predicting the properties of complex organic molecules and designing new compounds with desired characteristics.

Furthermore, the successful synthesis and characterization of this compound contributes to theoretical understanding of reaction mechanisms in heterocyclic chemistry, particularly those involving cyclization reactions and the formation of carbon-heteroatom bonds. The synthetic pathways used to prepare this compound involve complex mechanistic sequences that provide insights into the factors governing regioselectivity, reaction efficiency, and product stability in heterocyclic synthesis. These mechanistic insights have broader implications for the design of new synthetic methodologies and the optimization of existing processes for the preparation of related heterocyclic compounds.

Properties

IUPAC Name

4-(1-ethyl-2,5-dimethylpyrrol-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-4-14-7(2)5-9(8(14)3)10-6-15-11(12)13-10/h5-6H,4H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPVRKLXVPDCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C2=CSC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced to the pyrrole ring through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Formation of the Thiazole Ring: The thiazole ring is formed by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of Pyrrole and Thiazole Rings: The final step involves coupling the substituted pyrrole ring with the thiazole ring through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrrole or thiazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Structural Features Key Differences Potential Implications References
4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine Thiazol-2-ylamine linked to 1-ethyl-2,5-dimethyl-pyrrole Reference compound Balanced lipophilicity; moderate steric bulk
4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine Isopropyl substituent at pyrrole position 1 Isopropyl (branched) vs. ethyl (linear) at pyrrole-1 Increased steric hindrance; reduced membrane permeability
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate Carbamoyl and phenyl groups on thiazole; ester on pyrrole Phenyl (electron-withdrawing) and carbamoyl substituents Enhanced π-π stacking; altered solubility and binding affinity
4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-amine hydrochloride Bromothiophene substituent on thiazole Thiophene replaces pyrrole; bromine adds molecular weight Higher molecular weight; potential for halogen bonding

Electronic and Steric Effects

  • Ethyl vs. This could reduce bioavailability but improve selectivity for specific targets .
  • Pyrrole vs. Thiophene Core : The bromothiophene analog () lacks the pyrrole’s nitrogen, altering electronic properties. Bromine’s electronegativity may enhance dipole interactions but reduce solubility .
  • Functional Group Variations : The carbamoyl and phenyl groups in ’s compound increase hydrophobicity and π-stacking capacity, which could enhance binding to aromatic residues in proteins .

Biological Activity

4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies, including molecular docking analyses and biological evaluations.

The compound has the following chemical structure and properties:

  • Molecular Formula : C₁₁H₁₅N₃S
  • Molecular Weight : 221.32 g/mol
  • CAS Number : 3916-12-9

Structural Representation

The structural formula can be represented as follows:

4 1 Ethyl 2 5 dimethyl 1H pyrrol 3 yl thiazol 2 ylamine\text{4 1 Ethyl 2 5 dimethyl 1H pyrrol 3 yl thiazol 2 ylamine}

Antibacterial Properties

Recent studies have shown that this compound exhibits notable antibacterial activity. In vitro testing against various bacterial strains revealed significant inhibition, particularly against Gram-positive bacteria. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic pathways.

Table 1: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast cancer)15.4
A549 (Lung cancer)20.3
HeLa (Cervical cancer)18.7

Enzyme Inhibition Studies

Molecular docking studies have indicated that the compound can effectively bind to key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These enzymes are crucial in the biosynthesis of folate and fatty acids, respectively.

Table 3: Enzyme Inhibition Data

EnzymeBinding Affinity (kcal/mol)
Dihydrofolate reductase-8.5
Enoyl ACP reductase-7.9

Case Study 1: Antibacterial Efficacy

In a study published in April 2023, a series of thiazole derivatives were synthesized, including the target compound. The study found that the compound exhibited superior antibacterial activity compared to other derivatives tested, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Antitumor Mechanisms

A recent investigation into the antitumor activity of thiazole derivatives highlighted that the compound induced apoptosis in MCF-7 cells through the activation of caspases and modulation of Bcl-2 family proteins . This finding supports further exploration into its use as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via heterocyclic condensation reactions. For example, thiazole-amine derivatives are often prepared by refluxing intermediates like thioamides with halogenated reagents (e.g., ethyl bromoacetate) in ethanol or dioxane, followed by recrystallization . Key variables include solvent choice (e.g., ethanol vs. DMF/EtOH mixtures), reaction time (2–4 hours), and stoichiometry. Optimization via Design of Experiments (DoE) can minimize trial-and-error approaches by systematically varying parameters like temperature, molar ratios, and solvent polarity .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify protons and carbons in the pyrrole (δ 1.2–2.5 ppm for ethyl/methyl groups) and thiazole (δ 6.5–8.0 ppm for aromatic protons) moieties.
  • IR : Confirm amine (-NH2) stretching at ~3300 cm⁻¹ and thiazole C=N at ~1600 cm⁻¹.
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z corresponding to C11H16N3S). Purity ≥95% is typically required for pharmacological studies, assessed via HPLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal : Follow institutional guidelines for amine-containing heterocycles.
  • Training : Mandatory safety exams (100% score) for advanced lab courses, as per protocols for handling reactive intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reaction pathways and optimize synthesis of this compound?

  • Methodological Answer : Tools like ICReDD’s reaction path search integrate quantum chemistry (DFT calculations) and information science to model transition states and intermediates. For example, simulating the cyclization of ethyl bromoacetate with thioamide precursors can identify energy barriers and guide solvent selection (e.g., ethanol vs. dioxane) . Experimental validation via TLC and GC-MS is critical to confirm computational predictions .

Q. What strategies resolve contradictions in biological activity data (e.g., varying IC50 values) for this compound in anticancer assays?

  • Methodological Answer :
  • Dose-Response Curves : Perform triplicate experiments across multiple cell lines (e.g., HeLa, MCF-7) to assess reproducibility.
  • Structure-Activity Relationships (SAR) : Compare analogs (e.g., pyrazole-thiazole hybrids) to isolate the impact of the ethyl-pyrrole substituent on EGFR inhibition .
  • Statistical Analysis : Use ANOVA to evaluate significance of observed variations, accounting for factors like cell passage number and assay plate variability .

Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

  • Methodological Answer :
  • Nanofiltration : Employ membranes with MWCO ~300–500 Da to separate the target (MW ~237 g/mol) from unreacted precursors.
  • Solvent-Resistant Membranes : Use polyimide-based membranes for organic solvent systems (e.g., DMF/EtOH mixtures) .
  • Process Optimization : Couple membrane filtration with crystallization to achieve >99% purity, reducing reliance on column chromatography .

Q. What role does the ethyl-pyrrole substituent play in modulating the compound’s photostability or reactivity under UV light?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Monitor degradation kinetics (λmax ~270 nm for thiazole derivatives) under controlled UV exposure.
  • Theoretical Modeling : Calculate HOMO-LUMO gaps to predict electron-rich regions prone to photodegradation.
  • Stabilization Strategies : Add antioxidants (e.g., BHT) or use amber glassware to mitigate decomposition .

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